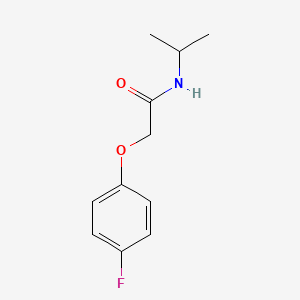

2-(4-fluorophenoxy)-N-isopropylacetamide

Description

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-8(2)13-11(14)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABGFWVROZGNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Comparison

Key Observations :

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) exhibit superior metabolic stability compared to chlorinated derivatives (e.g., ).

- Phenoxy vs. Phenyl: Phenoxy groups (as in the target compound) increase steric bulk and may influence binding affinity compared to phenyl derivatives (e.g., ).

Key Observations :

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-isopropylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling phenoxyacetic acid derivatives with isopropylamine under nucleophilic acyl substitution conditions. Key steps include:

- Reagent selection : Use activated esters (e.g., NHS esters) or coupling agents like EDC/HOBt to facilitate amide bond formation between 4-fluorophenoxyacetic acid and isopropylamine .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C improve yield .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of 2-(4-fluorophenoxy)-N-isopropylacetamide?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl and isopropyl groups). Key signals include δ~6.8–7.2 ppm (aromatic protons) and δ~1.2 ppm (isopropyl methyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNO; MW 235.24 g/mol) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O) and packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2-(4-fluorophenoxy)-N-isopropylacetamide?

Discrepancies in NMR or IR spectra often arise from:

- Conformational isomerism : Dynamic NMR or variable-temperature studies distinguish rotamers .

- Impurity profiles : LC-MS or 2D-COSY identifies byproducts from incomplete purification or side reactions .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl to assess hydrogen bonding .

Q. What methodologies are effective for studying the structure-activity relationship (SAR) of 2-(4-fluorophenoxy)-N-isopropylacetamide analogs?

- Substituent variation : Replace the 4-fluorophenyl group with chloro- or methoxy-phenyl to assess electronic effects on bioactivity .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock) identifies key interactions (e.g., hydrogen bonding with the acetamide carbonyl) .

- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. How does the stability of 2-(4-fluorophenoxy)-N-isopropylacetamide vary under different storage conditions?

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C. Store at –20°C in inert atmospheres .

- Photodegradation : UV-Vis monitoring shows sensitivity to UV light; use amber vials for long-term storage .

- Hydrolytic stability : pH-dependent degradation occurs in aqueous buffers (t <24 hrs at pH >9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.